molecular formula C14H17FN4OS B5831894 N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5831894
M. Wt: 308.38 g/mol
InChI Key: MBUJJKMQBMOKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as FIT-039, is a chemical compound that has been identified as a potential therapeutic agent for various diseases. It is a small molecule inhibitor that targets the protein kinase C (PKC) family, which is involved in a variety of cellular processes. In

Mechanism of Action

N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a small molecule inhibitor that targets the PKC family, which is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation. PKC is also involved in the regulation of neurotransmitter release and synaptic plasticity in the brain. N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide binds to the ATP-binding site of PKC, preventing the activation of the enzyme and inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. In cancer cells, N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide inhibits cell proliferation and induces apoptosis. In diabetic mice, N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide improves glucose tolerance and insulin sensitivity. In Alzheimer's disease and stroke, N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several advantages for lab experiments, including its specificity for the PKC family and its ability to inhibit downstream signaling pathways. However, N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has limitations, including its potential toxicity and the need for further research to determine its efficacy in humans.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic applications in other diseases, and the determination of its safety and efficacy in humans. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide will be necessary to optimize its dosing and administration.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves a multi-step process that includes the reaction of 2-fluoroaniline with ethyl chloroacetate to form N-(2-fluorophenyl)glycine ethyl ester. The ester is then reacted with thiosemicarbazide to form N-(2-fluorophenyl)-2-(thiocarbamoyl)acetamide, which is then reacted with isopropyl chloroacetate to form N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide (N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide).

Scientific Research Applications

N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Research has shown that N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide can inhibit the growth of cancer cells by targeting the PKC family, which is involved in cell proliferation and survival. N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting PKCε. Additionally, N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential neuroprotective effects in Alzheimer's disease and stroke.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4OS/c1-9(2)13-17-18-14(19(13)3)21-8-12(20)16-11-7-5-4-6-10(11)15/h4-7,9H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUJJKMQBMOKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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